![molecular formula C4H10N4O2S B2658091 N-(2-Azidoethyl)-N-methylmethanesulfonamide CAS No. 2154981-76-5](/img/structure/B2658091.png)
N-(2-Azidoethyl)-N-methylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide involves several steps. Initially, N-azidated chitosan was prepared and then CuAAC click reaction was carried out to synthesize chitosan-1,2,3-triazole derivative . Another method involves the reaction of chitosan with chloroacetaldehyde to form a Schiff base, reduction of the Schiff base with sodium borohydride, and treatment of the reduction product with sodium azide .
Molecular Structure Analysis
The molecular structure of N-(2-Azidoethyl)-N-methylmethanesulfonamide is complex and involves several key components. The compound has been structurally characterized by spectroscopic (1HNMR, IR) and elemental analysis . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .
Chemical Reactions Analysis
N-(2-Azidoethyl)-N-methylmethanesulfonamide undergoes several chemical reactions. For instance, it plays a crucial role in the synthesis of thermoresponsive polymers. It is also used in the synthesis of enaminones and heterocycles, crucial in medicinal chemistry. In the context of controlled polymerization, the azido group in N-(2-Azidoethyl)-N-methylmethanesulfonamide derivatives enables the synthesis of poly (N-isopropylacrylamide) via reversible addition-fragmentation chain transfer (RAFT) polymerization.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Azidoethyl)-N-methylmethanesulfonamide are unique. The compound has a molecular formula of C4H9N5O2, an average mass of 159.147 Da, and a mono-isotopic mass of 159.075623 Da . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Synthesis of Heterocycles
Compounds similar to N-(2-Azidoethyl)-N-methylmethanesulfonamide are valuable in the synthesis of enaminones and heterocycles, which are crucial in medicinal chemistry. By using azides in rhodium-catalyzed reactions, propargylic alcohols can be transformed into enaminones. These versatile intermediates can then be manipulated to synthesize a variety of heterocyclic compounds. This method provides a straightforward approach to creating complex molecules with potential pharmacological activities .
Porous Polymers
Researchers have used AEP derivatives in the synthesis of porous polymers. For instance, porphyrin-based porous polymers were prepared by reacting porphyrin with 1,4-bis(azidomethyl)benzene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These materials exhibit interesting properties and potential applications .
properties
IUPAC Name |
N-(2-azidoethyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTILAUQYZHKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN=[N+]=[N-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Azidoethyl)-N-methylmethanesulfonamide |
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